7-Hydroxy-2',3',4'-trimethoxyisoflavan
Description
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-6-14(17(21-2)18(15)22-3)12-8-11-4-5-13(19)9-16(11)23-10-12/h4-7,9,12,19H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIULWLSYSLHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Hydroxy-2',3',4'-trimethoxyisoflavan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
136027-12-8 | |
| Record name | 7-Hydroxy-2',3',4'-trimethoxyisoflavan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 170 °C | |
| Record name | 7-Hydroxy-2',3',4'-trimethoxyisoflavan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable chromene precursor in the presence of a catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts like p-toluenesulfonic acid
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer
- Purification steps like recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
- Oxidation: Formation of quinones or ketones
- Reduction: Formation of alcohols or alkanes
- Substitution: Formation of halogenated derivatives
Scientific Research Applications
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: Modulation of signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can be compared with other chromenes like:
- 3-(2,3,4-trimethoxyphenyl)-2H-chromen-2-one
- 3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one
Uniqueness
- The presence of the 3,4-dihydro-2H-chromen-7-ol structure imparts unique chemical and biological properties to (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, distinguishing it from other chromenes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
